Technical Documentation Center

Pyrido[2,3-b]pyrazin-7-ylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrido[2,3-b]pyrazin-7-ylboronic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pyrido[2,3-b]pyrazin-7-ylboronic Acid and Its Derivatives: Synthesis, Properties, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of Pyrido[2,3-b]pyrazin-7-ylboronic acid and its pinacol ester derivative, compounds of significant interest in medicinal chemistry and drug development. We will del...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Pyrido[2,3-b]pyrazin-7-ylboronic acid and its pinacol ester derivative, compounds of significant interest in medicinal chemistry and drug development. We will delve into their chemical structure, physicochemical properties, synthesis, and pivotal role as building blocks in the construction of complex bioactive molecules through Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold, frequently incorporated into molecules designed to interact with various biological targets. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions and coordination with metal ions, making it a versatile framework for the design of enzyme inhibitors and receptor modulators. Derivatives of this scaffold have shown a wide range of biological activities, including potential as anticancer agents and kinase inhibitors.

The introduction of a boronic acid or its corresponding ester at the 7-position of the pyrido[2,3-b]pyrazine ring system unlocks its potential for facile carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the modular and efficient synthesis of diverse libraries of compounds, accelerating the structure-activity relationship (SAR) studies crucial for drug development.

Chemical Structure and Physicochemical Properties

While Pyrido[2,3-b]pyrazin-7-ylboronic acid is the reactive species in cross-coupling reactions, it is often handled and stored as its more stable pinacol ester derivative, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-b]pyrazine. The inherent instability of many heteroaromatic boronic acids, which are susceptible to protodeboronation, makes the use of their pinacol esters a common and advisable practice in organic synthesis.

Visualizing the Core Structure

The following diagram illustrates the chemical structures of Pyrido[2,3-b]pyrazin-7-ylboronic acid and its pinacol ester. The planarity and electronic nature of the fused ring system are key to its chemical behavior. The crystal structure of the closely related 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine reveals a relatively planar pyridopyrazine moiety, which is likely maintained in the boronic acid derivatives.[1][2]

Caption: Chemical structures of the target boronic acid and its pinacol ester.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester, which is commercially available.

PropertyValueReference
CAS Number 1210047-44-1
Molecular Formula C₁₃H₁₆BN₃O₂
Molecular Weight 257.10 g/mol
Appearance Solid
Melting Point 167-172 °C
Storage Temperature 2-8 °C
SMILES CC1(C)OB(OC1(C)C)c2cnc3nccnc3c2
InChI 1S/C13H16BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-10-11(17-8-9)16-6-5-15-10/h5-8H,1-4H3

Spectroscopic Characterization (Predicted)

Based on the structure and data from similar boronic acid pinacol esters, the following spectroscopic characteristics are expected for Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the pyridopyrazine core, likely in the range of 7.5-9.0 ppm. A sharp singlet integrating to 12 protons around 1.3 ppm would correspond to the methyl groups of the pinacol ester.[3][4][5]

  • ¹³C NMR: Aromatic carbons would appear in the 120-160 ppm region. The quaternary carbons of the pinacol group would be observed around 84 ppm, and the methyl carbons around 25 ppm. The carbon atom attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.[3][4][5]

  • ¹¹B NMR: A broad singlet is expected in the range of 20-35 ppm, which is characteristic of a trigonal boronic ester.

Synthesis of Pyrido[2,3-b]pyrazin-7-ylboronic Acid Pinacol Ester

The most common and efficient method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction .[6][7] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base and palladium catalyst.

The logical precursor for the synthesis of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester is a 7-halo-pyrido[2,3-b]pyrazine, such as 7-bromo- or 7-chloro-pyrido[2,3-b]pyrazine.

Proposed Synthetic Workflow

G start 7-Halo-pyrido[2,3-b]pyrazine (e.g., 7-bromo derivative) reagents Bis(pinacolato)diboron (B₂pin₂) + Base (e.g., KOAc) + Palladium Catalyst (e.g., Pd(dppf)Cl₂) start->reagents Miyaura Borylation product Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester reagents->product hydrolysis Hydrolysis (e.g., aqueous acid) product->hydrolysis Optional final_product Pyrido[2,3-b]pyrazin-7-ylboronic acid hydrolysis->final_product

Caption: Synthetic pathway to the target boronic acid and its ester.

Experimental Protocol: Miyaura Borylation (General Procedure)

This protocol is a generalized procedure based on well-established methods for the Miyaura borylation of heteroaryl halides. Optimization may be required for this specific substrate.

  • Reaction Setup: To an oven-dried reaction vessel, add 7-bromo-pyrido[2,3-b]pyrazine (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 2.0-3.0 equiv).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO) is added, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent such as ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Anhydrous Conditions: While some water can be tolerated, especially in later stages, starting with anhydrous conditions prevents premature hydrolysis of the diboron reagent and potential side reactions.

  • Base (KOAc): A mild base like potassium acetate is crucial. It is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate intermediate, without being so strong as to promote significant protodeboronation of the product.[6][7]

  • Catalyst (Pd(dppf)Cl₂): The dppf ligand is a robust and versatile ligand for a wide range of cross-coupling reactions, known for its thermal stability and efficiency in coupling heteroaryl halides.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of Pyrido[2,3-b]pyrazin-7-ylboronic acid and its ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8] This reaction allows for the formation of a C-C bond between the C7 position of the pyridopyrazine core and an sp²- or sp³-hybridized carbon of an organic halide or triflate. This method is exceptionally powerful for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Suzuki-Miyaura Coupling: Catalytic Cycle

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd2 R¹-Pd(II)L₂-X ox_add->pd2 transmetal Transmetalation pd2->transmetal R²-B(OR)₂ (Pyrido[2,3-b]pyrazin-7-yl boronic ester) + Base pd2_r2 R¹-Pd(II)L₂-R² transmetal->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 Regeneration product R¹-R² red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol outlines a general procedure for the coupling of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester with an aryl bromide.

  • Reaction Setup: In a reaction vessel, combine Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Solvent and Catalyst Addition: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DME/water), is added. The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is then added.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) for 2-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 7-aryl-pyrido[2,3-b]pyrazine.

Self-Validating System and Causality:

  • Base: The base is essential for the transmetalation step, activating the boronic ester to facilitate the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction outcome.[8]

  • Solvent System: The use of a biphasic solvent system is common and often beneficial. It helps to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.

  • Catalyst: Pd(PPh₃)₄ is a widely used, reliable catalyst for Suzuki couplings. It is a source of the active Pd(0) species required to initiate the catalytic cycle.

Conclusion and Future Outlook

Pyrido[2,3-b]pyrazin-7-ylboronic acid and its pinacol ester are valuable and versatile reagents in modern organic synthesis, particularly for applications in drug discovery. Their ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient platform for the synthesis of complex molecules based on the privileged pyrido[2,3-b]pyrazine scaffold. Understanding the synthesis, handling, and reactivity of these compounds, as detailed in this guide, is key to leveraging their full potential in the development of novel therapeutics. As the demand for efficient and modular synthetic strategies continues to grow, the importance of well-designed building blocks like Pyrido[2,3-b]pyrazin-7-ylboronic acid will undoubtedly increase.

References

  • Popek, R., & Crundwell, G. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 89–93. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for a publication. [Link]

  • Ghosh, P., et al. (2006). A new colorimetric sensor for Ni(II) based on a pyrido[2,3-b]pyrazine derivative. Inorganica Chimica Acta, 359(11), 3563-3568. [Link]

  • Popek, R., & Crundwell, G. (2019). Crystal structures of 2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine and 7-bromo-2,3-bis-(thio-phen-2-yl)pyrido[2,3- b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 89–93. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]

  • Crundwell, G., et al. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. ResearchGate. [Link]

  • RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • National Center for Biotechnology Information. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PubMed Central. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed Central. [Link]

  • World Journal of Advanced Research and Reviews. (2021). Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1][4][9]triazin-4-ones via a Suzuki Cross-Coupling Reaction of 2-D. [Link]

  • ResearchGate. (2018). Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • MDPI. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (2022). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. [Link]

  • National Center for Biotechnology Information. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PubMed Central. [Link]

  • RSC Publishing. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. [Link]

Sources

Exploratory

Technical Guide: Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester (CAS 1210047-44-1).[1] This compound serves as a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester (CAS 1210047-44-1).[1] This compound serves as a critical intermediate in the development of kinase inhibitors and antiviral agents, specifically targeting Human Cytomegalovirus (HCMV) polymerase.[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

Parameter Technical Specification
Chemical Name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-b]pyrazine
CAS Number 1210047-44-1
Molecular Formula C₁₃H₁₆BN₃O₂
Molecular Weight 257.10 g/mol
SMILES CC1(C)OB(OC1(C)C)c2cnc3nccnc3c2
Appearance Off-white to pale yellow solid
Melting Point 167–172 °C
Solubility Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in water.[1][2]
Storage 2–8 °C, inert atmosphere (Argon/Nitrogen recommended).

Synthesis & Preparation Protocols

The synthesis of CAS 1210047-44-1 relies on the palladium-catalyzed Miyaura borylation of the halogenated precursor, 7-bromo-pyrido[2,3-b]pyrazine . This route is preferred over lithiation/boration due to the sensitivity of the electron-deficient pyrido-pyrazine core to strong nucleophiles like n-BuLi.

Core Synthesis Pathway

The following protocol describes the optimal conditions for converting the bromide to the pinacol boronate.

Reagents:

  • Substrate: 7-Bromo-pyrido[2,3-b]pyrazine (CAS 52333-42-3)[3][4]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 – 1.2 equivalents)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)[1]

  • Base: Potassium Acetate (KOAc) (3.0 equivalents)[1][5]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Protocol:

  • Inert Setup: Charge a dried reaction vessel (flask or microwave vial) with 7-bromo-pyrido[2,3-b]pyrazine (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane. Sparge the mixture with nitrogen or argon for 10–15 minutes to remove dissolved oxygen (critical to prevent homocoupling or protodeboronation).[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas.[1]

  • Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours. Monitor conversion via LC-MS (Target mass [M+H]⁺ = 258.1).[1]

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues.[1] Wash the pad with ethyl acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Note: Pinacol esters can degrade on acidic silica; adding 1% triethylamine to the eluent is recommended.[1]

Mechanism of Action (Miyaura Borylation)

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of the pyrido-pyrazine.

  • Transmetalation: The acetate base facilitates the transfer of the Bpin moiety from B₂pin₂ to the palladium center.[1]

  • Reductive Elimination: The C–B bond is formed, releasing the product and regenerating Pd(0).[1]

Applications in Drug Discovery[1][2]

This boronic ester is a "privileged scaffold" intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to install the pyrido[2,3-b]pyrazine moiety into complex drug candidates.[1]

A. HCMV Polymerase Inhibitors

Recent medicinal chemistry campaigns (2024-2025) have identified 2-substituted pyrido[2,3-b]pyrazines as potent non-nucleoside inhibitors of the Human Cytomegalovirus (HCMV) DNA polymerase (UL54).[2]

  • Role: CAS 1210047-44-1 acts as the coupling partner to attach the heteroaromatic core to aryl or heteroaryl scaffolds, optimizing binding affinity in the UL54 active site.

  • Key Finding: Lead compounds derived from this core demonstrate EC₅₀ values < 1 µM against HCMV, with reduced inhibition of the hERG ion channel (a common cardiac safety liability).[1][2]

B. Kinase Inhibition (p38 MAPK & PI3K)

The planar, nitrogen-rich structure of pyrido[2,3-b]pyrazine mimics the adenine ring of ATP, making it an effective scaffold for Type I kinase inhibitors.[1]

  • Strategy: The boronic ester allows for the rapid generation of libraries (SAR exploration) by coupling with diverse aryl halides (Cl, Br, I) at the C-7 position.[1]

  • Target: Used in the synthesis of inhibitors for p38 mitogen-activated protein kinase (p38 MAPK), relevant in anti-inflammatory therapeutics.[1]

Visualizing the Workflow

The following diagram illustrates the synthesis pipeline and downstream applications of CAS 1210047-44-1.

SynthesisWorkflow Precursor 7-Bromo-pyrido[2,3-b]pyrazine (CAS 52333-42-3) Product Pyrido[2,3-b]pyrazin-7-yl boronic acid pinacol ester (CAS 1210047-44-1) Precursor->Product Miyaura Borylation Reagents Reagents: B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Reagents->Product App1 Suzuki Coupling (Ar-X + Pd Cat) Product->App1 Cross-Coupling Drug1 HCMV Polymerase Inhibitors (UL54) App1->Drug1 Lead Opt. Drug2 p38 MAPK Kinase Inhibitors App1->Drug2 Library Gen.

Figure 1: Synthetic route from the bromide precursor to the boronic ester and its divergence into antiviral and anti-inflammatory drug discovery programs.[1]

Handling & Stability Data

  • Protodeboronation: The pyrido[2,3-b]pyrazine ring is electron-deficient.[1] Under highly basic aqueous conditions (pH > 10) or high temperatures (>120°C), the C–B bond may hydrolyze or undergo protodeboronation.[1] Use mild bases (e.g., K₃PO₄, Na₂CO₃) during subsequent Suzuki couplings.[1]

  • Purification: Avoid acidic workups. The pinacol ester is stable on silica but degrades in strong mineral acids.[1]

  • Storage: Hygroscopic. Store in a desiccator at 4°C.

References

  • Sigma-Aldrich. Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester Product Specification. CAS 1210047-44-1. Link

  • Li, L., et al. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.[1][2] ChemMedChem, 20(6), e202400629.[1][2] Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[1][6] Molecules, 24(22), 4161.[1][6] (Review of related scaffolds). Link

Sources

Foundational

Heteroaryl boronic acids containing pyrido[2,3-b]pyrazine scaffold

The Pyrido[2,3-b]pyrazine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, EGFR) and anti-infectives. Its high electron deficienc...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrido[2,3-b]pyrazine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, EGFR) and anti-infectives. Its high electron deficiency, arising from four nitrogen atoms within a bicyclic framework, confers unique physicochemical properties but also significant synthetic challenges—most notably, the instability of its boronic acid derivatives.

This guide details the technical protocols for synthesizing and utilizing heteroaryl boronic acids (and their more stable ester surrogates) containing the pyrido[2,3-b]pyrazine core.

Part 1: Structural Considerations & Stability

The "Free Acid" Instability

Unlike phenylboronic acids, pyrido[2,3-b]pyrazine-X-boronic acids are notoriously unstable in their free acid form. The electron-deficient nature of the pyrazine and pyridine rings facilitates rapid protodeboronation under aqueous or basic conditions.

  • Mechanism: The electron-withdrawing nitrogen atoms stabilize the anionic intermediate formed after boron-carbon bond cleavage, driving hydrolysis.

  • Solution: The pinacol ester (Bpin) is the standard isolable surrogate. It offers enhanced steric protection and reduced Lewis acidity at the boron center, preventing premature hydrolysis.

Regiochemistry of the Scaffold

The biological activity of this scaffold often depends on substituents at the C-2, C-3, (pyrazine ring) and C-6, C-7 (pyridine ring) positions.

  • C-2/C-3: Typically introduced via condensation of 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls.

  • C-7: The most common site for borylation, allowing for late-stage diversification via Suzuki-Miyaura coupling.

Part 2: Synthetic Strategy & Protocols

Phase 1: Construction of the Halogenated Scaffold

Before borylation, a robust halogenated precursor must be synthesized. The 7-bromo derivative is the preferred substrate for Miyaura borylation due to the balance of reactivity and stability.

Protocol A: Condensation & Halogenation

Reaction: 2,3-Diamino-5-bromopyridine + Glyoxal (or substituted 1,2-dione)


 7-Bromo-pyrido[2,3-b]pyrazine.
  • Reagents: 2,3-Diamino-5-bromopyridine (1.0 eq), Glyoxal (40% aq. soln, 1.2 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve diamine in ethanol at room temperature.

    • Add glyoxal dropwise.

    • Heat to reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

    • Purification: Cool to

      
      . The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize from EtOH.
      
  • Critical Note: If using unsymmetrical diones (e.g., pyruvic aldehyde), regioselectivity is controlled by solvent acidity. In neutral EtOH, a mixture of isomers (2-Me vs 3-Me) forms.

Phase 2: Miyaura Borylation (The Core Protocol)

Direct lithiation (n-BuLi) is contraindicated for this scaffold due to nucleophilic attack on the pyrazine ring. Palladium-catalyzed borylation is the required method.

Protocol B: Synthesis of Pyrido[2,3-b]pyrazin-7-ylboronic Acid Pinacol Ester

Target: CAS 1210047-44-1

ParameterSpecificationRationale
Substrate 7-Bromo-pyrido[2,3-b]pyrazineBromide offers better oxidative addition than chloride without the instability of iodide.
Boron Source

(1.1–1.2 eq)
Bis(pinacolato)diboron forms the stable ester directly.
Catalyst

(3–5 mol%)
The ferrocenyl ligand prevents catalyst decomposition; robust for heteroaryl halides.
Base KOAc (3.0 eq)Weak base is critical. Strong bases (

, hydroxides) trigger protodeboronation.
Solvent 1,4-Dioxane (anhydrous)High boiling point, coordinates weakly to Pd, stabilizing intermediates.
Temp/Time

, 4–12 h
High temp required for oxidative addition on electron-poor rings.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon (3 cycles).

  • Loading: Add 7-bromo-pyrido[2,3-b]pyrazine (1.0 mmol),

    
     (1.2 mmol), and KOAc (3.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 mmol) last to minimize air exposure.
    
  • Solvation: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal and heat to

    
    .
    
    • Monitoring: Check HPLC/LC-MS every 2 hours. Look for the mass of the boronate ester (

      
      ).
      
    • Warning: If the starting material is consumed but product mass is low, check for the protodeboronated byproduct (mass = M - Br + H). If this is high, lower temperature to

      
      .
      
  • Workup:

    • Filter the hot mixture through a Celite pad to remove inorganic salts.

    • Wash with EtOAc.

    • Concentrate in vacuo.

    • Purification: Flash chromatography on silica gel. Eluent: DCM/MeOH (95:5). Note: Boronic esters can streak; adding 1%

      
       to the eluent can help.
      

Part 3: Visualization & Logic

Pathway Logic: Retrosynthesis & Functionalization

The following diagram illustrates the strategic decision-making process for synthesizing derivatives of this scaffold.

G Start Target: Functionalized Pyrido[2,3-b]pyrazine Decision Is the Boronic Acid Stable? Start->Decision Stable Use Free Boronic Acid (Rare for this scaffold) Decision->Stable No (High e- density) Unstable Use Pinacol Ester (Standard Protocol) Decision->Unstable Yes (e- deficient) RouteA Route A: Suzuki Coupling (Scaffold-Br + Aryl-Bpin) Stable->RouteA RouteB Route B: Reverse Suzuki (Scaffold-Bpin + Aryl-Br) Unstable->RouteB Preferred Synthesis Miyaura Borylation (Pd(dppf)Cl2, KOAc) RouteB->Synthesis Requires

Caption: Decision tree for selecting the optimal coupling strategy. Due to electronic instability, the "Reverse Suzuki" route using the scaffold as the nucleophile (Bpin) is often necessary to access complex derivatives.

Mechanism of Instability (Protodeboronation)

Understanding the failure mode is critical for troubleshooting.

Mechanism Step1 Boronic Species (Base Adduct) Step2 Ipso-Carbon Protonation Step1->Step2 Facilitated by N-atoms Step3 C-B Bond Cleavage Step2->Step3 Step4 De-borylated Product (H) Step3->Step4 Irreversible

Caption: The mechanism of base-catalyzed protodeboronation. The electron-deficient pyrazine ring stabilizes the transition state, accelerating the loss of the boron moiety.

Part 4: Troubleshooting & Optimization

1. The "Black Tar" Issue

Symptom: Reaction turns black immediately; no product formed. Cause: Pd catalyst decomposition due to high temperature or poor ligand stabilization. Fix: Switch to


 + XPhos . XPhos is bulky and electron-rich, stabilizing the Pd(0) species better than dppf in extremely electron-deficient systems.
2. Homocoupling (Biaryl Formation)

Symptom: Formation of dimer (Scaffold-Scaffold) instead of Bpin ester. Cause: Incomplete borylation leading to Suzuki coupling between the new Bpin product and remaining bromide starting material. Fix:

  • Increase

    
     equivalents to 1.5.
    
  • Run the reaction more dilute (0.05 M).

  • Ensure strict oxygen-free conditions (oxygen promotes homocoupling).

3. Hydrolysis on Silica

Symptom: Product decomposes during column chromatography. Fix:

  • Use neutral alumina instead of silica gel.

  • Or, perform the subsequent Suzuki coupling in the same pot (telescoped synthesis) without isolating the boronate ester.

References

  • Miyaura Borylation of Electron-Deficient Heterocycles Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of Pyrido[2,3-b]pyrazine Derivatives Source: RSC Advances / National Institutes of Health (NIH) URL:[Link]

  • Palladium-Catalyzed Borylation of Aryl Halides (Base-Free Methods) Source: National Science Foundation (NSF) Public Access URL:[Link]

Exploratory

Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Pyrido[2,3-b]pyrazine Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The strat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of a boronic acid moiety onto this framework presents a compelling avenue for modulating its electronic properties, thereby fine-tuning its potential for therapeutic applications and advanced materials. This guide provides a comprehensive exploration of the synthesis, characterization, and computational modeling of the electronic properties of pyrido[2,3-b]pyrazine boronic acid derivatives, offering field-proven insights for researchers in drug discovery and materials science.

The Strategic Imperative: Why Boronic Acid Substitution Matters

The introduction of a boronic acid group (-B(OH)₂) onto the pyrido[2,3-b]pyrazine core is not merely an exercise in synthetic novelty; it is a deliberate strategy to impart unique electronic characteristics. Boronic acids are Lewis acids, capable of reversible covalent interactions with diols, a property that has been extensively exploited in the design of fluorescent sensors for saccharides.[1][2] This Lewis acidity also influences the electron density of the aromatic system to which it is attached, thereby modulating its photophysical and electrochemical behavior.[3]

The pyrido[2,3-b]pyrazine nucleus, with its electron-deficient pyrazine ring fused to a pyridine ring, serves as an excellent acceptor unit in donor-acceptor (D-A) chromophores.[4] The addition of a boronic acid can further enhance this electron-accepting character, leading to tunable intramolecular charge transfer (ICT) transitions, which are crucial for applications in organic electronics and bioimaging.[5][6]

Synthetic Blueprint: Accessing Pyrido[2,3-b]pyrazine Boronic Acid Derivatives

The most versatile and widely adopted method for forging the C-C bond between the pyrido[2,3-b]pyrazine core and a boronic acid-bearing aryl group is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for late-stage functionalization in complex molecule synthesis.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of an arylboronic acid-substituted pyrido[2,3-b]pyrazine derivative from a halogenated precursor.

Materials:

  • Halogenated pyrido[2,3-b]pyrazine (e.g., 2-chloro-pyrido[2,3-b]pyrazine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent system (e.g., a mixture of DME, ethanol, and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the halogenated pyrido[2,3-b]pyrazine, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas for 10-15 minutes to remove oxygen.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrido[2,3-b]pyrazine boronic acid derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction yields. Therefore, maintaining an inert atmosphere is crucial.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center.

  • Solvent System: A mixture of solvents is often employed to ensure the solubility of both the organic substrates and the inorganic base.

G cluster_synthesis Suzuki-Miyaura Coupling Workflow Start Start Reactants Halogenated Pyrido[2,3-b]pyrazine + Arylboronic Acid + Pd Catalyst & Base Start->Reactants 1. Combine Inert_Atmosphere Purge with Inert Gas Reactants->Inert_Atmosphere 2. Deoxygenate Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition 3. Dissolve Heating Heat and Stir Solvent_Addition->Heating 4. Initiate Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring 5. Track Workup Aqueous Workup & Extraction Monitoring->Workup 6. Isolate Purification Column Chromatography Workup->Purification 7. Purify Product Pyrido[2,3-b]pyrazine Boronic Acid Derivative Purification->Product 8. Obtain G cluster_cv Cyclic Voltammetry Workflow Start Start Solution_Prep Prepare Analyte Solution with Supporting Electrolyte Start->Solution_Prep 1. Prepare Deoxygenation Deoxygenate with Inert Gas Solution_Prep->Deoxygenation 2. Purge Cell_Setup Assemble Three-Electrode Cell Deoxygenation->Cell_Setup 3. Assemble CV_Scan Perform Potential Scan Cell_Setup->CV_Scan 4. Measure Data_Analysis Analyze Voltammogram (Determine E_ox, E_red) CV_Scan->Data_Analysis 5. Analyze Energy_Levels Calculate HOMO/LUMO Energy Levels Data_Analysis->Energy_Levels 6. Calculate End Electrochemical Characterization Energy_Levels->End 7. Conclude

Caption: Cyclic voltammetry experimental workflow.

In Silico Insights: Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and rationalizing the electronic properties of molecules. [10][11]These methods can provide valuable insights that complement experimental findings.

DFT for Ground-State Properties

DFT calculations can be used to optimize the ground-state geometry of pyrido[2,3-b]pyrazine boronic acid derivatives and to calculate their frontier molecular orbitals (HOMO and LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's electronic behavior. For example, a lower calculated HOMO-LUMO gap generally corresponds to a red-shifted absorption maximum. [12]

TD-DFT for Excited-State Properties

TD-DFT is employed to simulate the electronic absorption spectra, providing theoretical predictions of the excitation energies and oscillator strengths of electronic transitions. [13]This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π-π* or ICT transitions.

Computational Protocol: DFT and TD-DFT Calculations

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, etc.)

Procedure:

  • Geometry Optimization:

    • Build the initial molecular structure of the pyrido[2,3-b]pyrazine boronic acid derivative.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p)). [10] * Include a solvent model (e.g., PCM) to account for the effects of the solvent environment.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

  • Frontier Molecular Orbital Analysis:

    • Visualize the HOMO and LUMO to understand their spatial distribution and bonding character.

  • TD-DFT Calculation:

    • Perform a TD-DFT calculation on the optimized geometry using the same functional, basis set, and solvent model to predict the electronic absorption spectrum.

Data Presentation:

CompoundE_HOMO (eV)E_LUMO (eV)E_gap (eV)λ_max (nm) (TD-DFT)
1 -5.97-3.612.36476
2 -5.34-3.671.67485

Note: The data presented here are hypothetical and for illustrative purposes. Actual values will depend on the specific molecular structure and computational parameters. [4]

Bridging Theory and Application: The Path Forward

The comprehensive understanding of the electronic properties of pyrido[2,3-b]pyrazine boronic acid derivatives opens doors to a multitude of applications. In drug discovery, the ability to tune the electronic properties can influence a molecule's interaction with biological targets and its pharmacokinetic profile. For instance, the Lewis acidity of the boronic acid can be exploited for covalent inhibition of enzymes.

In the realm of materials science, these compounds hold promise as components of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and chemosensors. [1][14]The tunable emission colors and sensitivity to the local environment make them attractive candidates for these advanced applications.

By integrating rational design, robust synthesis, and thorough characterization, researchers can unlock the full potential of this fascinating class of molecules, driving innovation in both medicine and materials science.

References

  • Hansen, S. G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. [Link]

  • Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. [Link]

  • Inagi, S., & Fuchigami, T. (2017). Electrochemical Properties and Reactions of Organoboron Compounds. ECS Meeting Abstracts, MA2017-02, 1787. [Link]

  • James, T. D., & Phillips, M. D. (2003). Fluorescent sensors based on boronic acids. University of Bath's research portal. [Link]

  • Kubo, Y., et al. (2017). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Molecules, 22(10), 1699. [Link]

  • Li, M., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(5), 319. [Link]

  • Grynkiewicz, G., & Poenie, M. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Journal of Fluorescence, 11(3), 195-203. [Link]

  • Ohtsuka, K., Inagi, S., & Fuchigami, T. (2017). Electrochemical Properties and Reactions of Organoboron Compounds. ECS Meeting Abstracts, MA2017-01, 2023. [Link]

  • Fuchigami, T., & Inagi, S. (2007). Electrochemistry of Organoboron Compounds. Modern Aspects of Electrochemistry, 41, 131-164. [Link]

  • From "One pot-assembly of boronic acid-based heterocycle functionalized..." ResearchGate. [Link]

  • "Organoboron chemistry." Wikipedia. [Link]

  • Wang, P., et al. (2023). Electrochemical synthesis and transformation of organoboron compounds. Organic Chemistry Frontiers, 10(15), 3749-3770. [Link]

  • Coro, J., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 26(16), 4969. [Link]

  • Lakowicz, J. R., et al. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Journal of Fluorescence, 11(3), 195-203. [Link]

  • DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 7(4), 538-545. [Link]

  • Hixson, J. R., et al. (2022). Tuning the Properties of Donor–Acceptor and Acceptor–Donor–Acceptor Boron Difluoride Hydrazones via Extended π-Conjugation. ACS Omega, 7(35), 31379-31390. [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Gamry.com. [Link]

  • Kar, P., et al. (2014). Energy transfer properties of a novel boron dipyrromethene–perylenediimide donor–acceptor dyad. Physical Chemistry Chemical Physics, 16(21), 9915-9923. [Link]

  • Ermolat'ev, D. S., et al. (2011). Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines. European Journal of Organic Chemistry, 2011(2), 309-312. [Link]

  • Zhu, C., et al. (2012). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 134(44), 18253-18256. [Link]

  • From "A boronic-acid-based probe for fluorescence polarization assays..." ResearchGate. [Link]

  • Siraj, S., et al. (2022). Boronic Acid Functionalized Ferrocene Derivatives Towards Fluoride Sensing. DTIC. [Link]

  • From "a UV–vis absorption spectrum, fluorescence excitation, and emission..." ResearchGate. [Link]

  • From "| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic..." ResearchGate. [Link]

  • Silva, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5605. [Link]

  • Abdou, E. M., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega, 7(38), 34188-34203. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(24), 6243-6247. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Le Guennic, B., & Jacquemin, D. (2015). On the Computation of Adiabatic Energies in Aza-Boron-Dipyrromethene Dyes. Accounts of Chemical Research, 48(3), 530-537. [Link]

  • Ali, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]

  • Le Guennic, B., & Jacquemin, D. (2012). Aza-boron-dipyrromethene dyes: TD-DFT benchmarks, spectral analysis and design of original near-IR structures. Physical Chemistry Chemical Physics, 14(46), 15878-15885. [Link]

  • From "Cyclic voltammetry experiment." ResearchGate. [Link]

  • Ali, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]

  • Li, Y., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers, 10(10), 1149. [Link]

  • Zhu, C., et al. (2012). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Organic Chemistry Portal. [Link]

  • Gassensmith, J. J., & Smith, B. D. (2009). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 42(8), 1163-1172. [Link]

  • Le Guennic, B., & Jacquemin, D. (2012). Aza-boron-dipyrromethene dyes: TD-DFT benchmarks, spectral analysis and design of original near-IR structures. Physical Chemistry Chemical Physics, 14(46), 15878-15885. [Link]

  • Le Guennic, B., & Jacquemin, D. (2012). Aza-boron-dipyrromethene dyes: TD-DFT benchmarks, spectral analysis and design of original near-IR structures. R Discovery. [Link]

  • Patel, D. B., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances, 12(12), 7383-7393. [Link]

  • Vahtera, T., et al. (2022). Synthesis and Theoretical Studies of Aromatic Azaborines. Molecules, 27(14), 4443. [Link]

  • From "D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics." ResearchGate. [Link]

  • Liu, S.-Y., et al. (2013). Boron-substituted 1,3-dihydro-1,3-azaborines: synthesis, structure, and evaluation of aromaticity. Angewandte Chemie International Edition, 52(30), 7849-7853. [Link]

  • Gunceler, D., et al. (2017). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Journal of Chemical Theory and Computation, 13(10), 4966-4976. [Link]

  • Karlberg, G. S., & Jaramillo, T. F. (2016). First Principles Simulations of Cyclic Voltammograms on Stepped Pt(553) and Pt(533) Electrode Surfaces. ChemElectroChem, 3(10), 1609-1617. [Link]

Sources

Foundational

Preserving the Pharmacophore: A Technical Guide to the Stability and Storage of Nitrogen-Rich Heteroaryl Boronic Acids

Executive Summary Nitrogen-rich heteroaryl boronic acids (e.g., 2-pyridyl, 2-pyrimidyl, and pyrazinyl derivatives) represent a critical paradox in drug discovery. While they are essential pharmacophores for Suzuki-Miyaur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrogen-rich heteroaryl boronic acids (e.g., 2-pyridyl, 2-pyrimidyl, and pyrazinyl derivatives) represent a critical paradox in drug discovery. While they are essential pharmacophores for Suzuki-Miyaura cross-coupling, they are notoriously unstable, often degrading via protodeboronation within days—or even hours—under standard ambient conditions.

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic understanding of why these reagents fail, establishes a decision matrix for chemical stabilization (derivatization), and defines a self-validating Quality Control (QC) system using quantitative


 NMR.

Mechanistic Analysis: The Failure Mode

To preserve these reagents, one must understand the specific pathway of their destruction: Protodeboronation . Unlike simple phenylboronic acids, nitrogen-rich heterocycles possess a basic nitrogen atom that catalyzes the cleavage of the C–B bond.[1]

The Zwitterionic Trap (2-Pyridyl Systems)

The instability of 2-heteroaryl boronic acids (e.g., 2-pyridineboronic acid) is unique. The proximity of the basic nitrogen to the boron center facilitates the formation of a zwitterionic intermediate.[1]

  • Speciation: In neutral or aqueous media, the basic nitrogen abstracts a proton (often from water), while the Lewis-acidic boron accepts a hydroxide.

  • Fragmentation: This zwitterion places a positive charge on the nitrogen and a negative charge on the boron. This specific electronic arrangement lowers the activation energy for the C–B bond cleavage, releasing the heterocycle (e.g., pyridine) and boric acid.

Base-Catalyzed Pathway (General Heteroaryls)

For 3- and 4-pyridyl systems, or electron-deficient rings, the mechanism is often base-catalyzed. The formation of a boronate anion


 increases the electron density at the ipso-carbon, making it susceptible to protonation by water or alcohols.
Visualization: Protodeboronation Pathways

Protodeboronation cluster_path1 Pathway A: Zwitterionic (2-Pyridyl) cluster_path2 Pathway B: Base-Catalyzed (General) Start Heteroaryl Boronic Acid Zwitterion Zwitterionic Intermediate (NH+ ... B-) Start->Zwitterion  Neutral pH   Anion Boronate Anion [Ar-B(OH)3]- Start->Anion  High pH / OH-   Frag Fragmentation (C-B Cleavage) Zwitterion->Frag Product De-borylated Heterocycle + B(OH)3 Frag->Product Ipso Ipso-Protonation Anion->Ipso Ipso->Product

Caption: Dual pathways of protodeboronation. 2-substituted systems favor the rapid zwitterionic route.

Storage & Handling Protocols

If you must store the free acid, strict adherence to the "Cold Chain" protocol is required. However, for 2-pyridyl systems, storage of the free acid is not recommended ; proceed immediately to Section 4 (Derivatization).

The "Cold Chain" Protocol (For 3- and 4-Pyridyls)
ParameterSpecificationRationale
Temperature -20°C to -80°C Arrhenius equation dictates that lowering T significantly retards the rate of C–B cleavage.
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket against ambient moisture.
Container Amber Glass + Parafilm Blocks UV (which can radicalize certain heterocycles) and creates a secondary moisture barrier.
Desiccant P₂O₅ or Drierite Silica gel is often insufficient. Store the vial inside a secondary jar containing P₂O₅.
Re-purification of "Wet" Acids

If a boronic acid has absorbed moisture but has not yet deboronated (confirmed via QC, see Section 5), do not heat it to dry it.

  • Protocol: Dissolve in minimal Et₂O or CH₂Cl₂, add MgSO₄, filter, and precipitate with hexanes/pentane. Vacuum dry at room temperature only.

Derivatization Strategies: Chemical Stabilization

When physical storage fails, chemical modification is the only viable path. We utilize two primary "masking" technologies: MIDA Boronates and Potassium Organotrifluoroborates .

Decision Matrix: Selecting the Derivative

DecisionMatrix Start Unstable Heteroaryl Boronic Acid Is2Py Is it a 2-Pyridyl (or similar 2-heteroatom)? Start->Is2Py MIDA Synthesize MIDA Boronate Is2Py->MIDA Yes LongTerm Is storage > 6 months required? Is2Py->LongTerm No Reason1 Prevents Zwitterion formation Slow-release in coupling MIDA->Reason1 BF3K Synthesize Potassium Trifluoroborate (BF3K) LongTerm->BF3K Yes FreeAcid Store as Free Acid (-20°C, Argon) LongTerm->FreeAcid No Reason2 Tetracoordinate Boron Indefinitely Stable BF3K->Reason2

Caption: Strategic selection of boronic acid surrogates based on structural stability and storage needs.

Protocol: Synthesis of MIDA Boronates

Based on Gillis & Burke (JACS, 2008). This protocol traps the unstable boronic acid immediately upon formation.

  • Reagents: Unstable boronic acid (freshly prepared or commercial), N-methyliminodiacetic acid (MIDA), Toluene/DMSO (10:1).

  • Reflux: Heat the mixture under Dean-Stark conditions (refluxing toluene) to remove water azeotropically.

  • Mechanism: The MIDA ligand coordinates to boron, forming a rigid bicyclic cage. The B-N dative bond fills the empty p-orbital, neutralizing the Lewis acidity and preventing protodeboronation.

  • Workup: Concentrate, redissolve in Acetone, precipitate with Et₂O.

  • Result: A crystalline, air-stable solid compatible with silica gel chromatography.[2]

Protocol: Synthesis of Potassium Trifluoroborates

Based on Molander (Chem. Rev., 2008).

  • Reagents: Boronic acid, KHF₂ (Potassium bifluoride, 3.0 equiv), MeOH/H₂O (1:1).

  • Reaction: Stir at room temperature for 1-2 hours. The reaction is usually exothermic.

  • Workup: Concentrate to dryness. Extract the solid with hot Acetone (dissolves the product, leaves inorganic salts behind). Filter and concentrate. Precipitate with Et₂O.

  • Result: A highly stable ionic salt.

Quality Control: The Self-Validating System

Never assume a nitrogen-rich boronic acid is pure based on the label. Visual inspection (white powder) is deceiving, as the deboronated heterocycle is often also a white solid.

The Gold Standard: Quantitative NMR

Hydrogen (


) NMR is often insufficient due to peak broadening caused by the quadrupolar boron nucleus. 

NMR provides a distinct chemical shift fingerprint.

Experimental Setup:

  • Solvent: DMSO-d6 (prevents esterification with solvent) or MeOH-d4.

  • Tube: Quartz or Borosilicate (background signal from glass is broad/low at ~0 ppm; subtract if necessary).

  • Standard: Trimethyl borate (internal capillary) or BF3·OEt2 (external).

Data Interpretation Table:

SpeciesHybridization

Shift (ppm)
Peak ShapeStatus
Boronic Acid


25 - 32 BroadActive
Boroxine (Anhydride)

25 - 32 BroadActive (Reversible)
Boronate Ester

25 - 35 BroadActive
MIDA Boronate

10 - 15 SharpStable Form
Trifluoroborate


0 - 5 Sharp (quartet)Stable Form
Boric Acid


19 - 20 BroadDEGRADED
Borate Anion


1 - 3 SharpDEGRADED
The "Acid Test" (Self-Validation)

Before running a critical coupling reaction:

  • Take 5 mg of the reagent.

  • Dissolve in DMSO-d6 + 1 drop of

    
    .
    
  • Run

    
     NMR.[3][4][5][6][7]
    
  • Pass Criteria: >95% integration in the 25-32 ppm region.

  • Fail Criteria: Significant peak at ~19-20 ppm (Boric acid). Note: If you see a peak at ~20 ppm, your pharmacophore is gone.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(31), 10891–10902. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Molander, G. A., & Ellis, N. (2007).[8] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[9] Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Hayes, H. L. D., et al. (2021).[10][11] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 143(36), 14814–14826.[12][10] [Link][11]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling Using Pyrido[2,3-b]pyrazin-7-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is vast, particularly in the construction of complex biaryl and heteroaryl structures. Within this context, nitrogen-containing heterocycles are of paramount importance, as they are prevalent motifs in a wide array of bioactive molecules and approved drugs.[3][4]

The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, is a privileged scaffold in medicinal chemistry.[5] Derivatives of this heterocyclic system have demonstrated significant potential as antitumor agents, kinase inhibitors, and are being explored for various other therapeutic applications.[6][7] The ability to functionalize this core at specific positions is crucial for the development of novel drug candidates. The Suzuki-Miyaura coupling of Pyrido[2,3-b]pyrazin-7-ylboronic acid provides a powerful and direct method for introducing aryl and heteroaryl substituents at the 7-position, a key vector for modulating biological activity.

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with Pyrido[2,3-b]pyrazin-7-ylboronic acid. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer field-proven insights for troubleshooting and optimization, with a focus on the unique challenges presented by nitrogen-rich heteroaromatic substrates.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][8][9] The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (the coupling partner), forming a Pd(II) complex.[2][9][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Pyrido[2,3-b]pyrazin-7-ylboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the coupling of Pyrido[2,3-b]pyrazin-7-ylboronic acid with a representative aryl bromide. Optimization of reaction conditions may be necessary for different substrates.

Reagents and Equipment
Reagent/EquipmentRecommended Grade/Specification
Pyrido[2,3-b]pyrazin-7-ylboronic acid≥95% purity
Aryl bromide≥97% purity
Palladium Catalyst (e.g., Pd(dppf)Cl₂)High purity, stored under inert atmosphere
Base (e.g., K₃PO₄)Anhydrous, finely powdered
Solvent (e.g., 1,4-Dioxane/Water)Anhydrous, degassed
Reaction vesselSchlenk tube or microwave vial
Magnetic stirrer and hotplate
Inert atmosphere setupNitrogen or Argon gas line
TLC plates and developing chamber
Column chromatography suppliesSilica gel, appropriate solvents
Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To a clean, dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Pyrido[2,3-b]pyrazin-7-ylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80–120 °C) for the specified time (2–24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Troubleshooting for Nitrogen-Containing Heterocycles

Coupling reactions involving nitrogen-rich heterocycles like pyridopyrazines can present unique challenges. Understanding these potential issues is key to successful outcomes.

Catalyst Inhibition

The lone pair of electrons on the nitrogen atoms of the pyridopyrazine ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Expert Insight: The use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this issue.[11] These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation. For particularly challenging couplings, consider using pre-catalysts that are designed for hindered or electron-rich substrates.[11]

Boronic Acid Instability and Protodeboronation

Heteroaromatic boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and reducing the yield of the desired cross-coupled product.[12]

  • Expert Insight:

    • Use freshly prepared or high-purity boronic acid.

    • Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which can release the boronic acid slowly under the reaction conditions.[12]

    • Employing anhydrous conditions and a strong, non-nucleophilic base can sometimes suppress protodeboronation.

Homocoupling

The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) can be a significant side reaction, especially in the presence of oxygen.[12]

  • Expert Insight:

    • Thorough degassing of the reaction mixture and maintaining a strict inert atmosphere is critical to minimize homocoupling.[12]

    • Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[12]

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Catalyst inhibition by substrate; Insufficient temperature; Poor quality reagents.Use a fresh batch of catalyst and ligands; Screen different ligands (e.g., Buchwald-type); Increase reaction temperature; Ensure reagents are pure and anhydrous.
Significant Protodeboronation Presence of protic impurities; Unstable boronic acid.Use anhydrous solvents and reagents; Consider using a more stable boronic acid derivative (e.g., pinacol ester); Use the boronic acid as soon as it is synthesized or purchased.
Formation of Homocoupling Product Presence of oxygen; Inefficient reduction of Pd(II) precatalyst.Improve degassing procedure; Use a Pd(0) catalyst source directly.
Complex Reaction Mixture Side reactions; Catalyst decomposition.Lower the reaction temperature; Screen different solvent/base combinations; Check the stability of starting materials under the reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of Pyrido[2,3-b]pyrazin-7-ylboronic acid is a valuable synthetic tool for the construction of novel molecules with potential applications in drug discovery and materials science. By understanding the mechanistic nuances and potential challenges associated with this transformation, researchers can effectively troubleshoot and optimize reaction conditions to achieve high yields and purity of the desired products. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this powerful synthetic methodology.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • PMC. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • DDDT. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D.
  • Journal of the American Chemical Society.
  • YouTube. Masking Boronic Acids for Suzuki Coupling.
  • PMC - NIH. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • PubMed. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Semantic Scholar.
  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Journal of the American Chemical Society.
  • PubMed. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.
  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • PMC.
  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
  • Green Chemistry (RSC Publishing). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560).
  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties.
  • PubMed - NIH. Boronic acid with high oxidative stability and utility in biological contexts.
  • MDPI. Pyrido[2,3-d]pyrimidin-7(8H)

Sources

Application

Application Note: Pd-Catalyzed Arylation of Pyrido[2,3-b]pyrazin-7-ylboronic Acid Pinacol Ester

This guide outlines a high-fidelity protocol for the Palladium-catalyzed arylation of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester . It is designed for medicinal chemists requiring robust, scalable access to funct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-fidelity protocol for the Palladium-catalyzed arylation of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester . It is designed for medicinal chemists requiring robust, scalable access to functionalized pyrido-pyrazine scaffolds, which are privileged structures in kinase inhibitor discovery (e.g., PI3K, JAK inhibitors).

Executive Summary

The Pyrido[2,3-b]pyrazine core represents a "privileged scaffold" in drug discovery due to its ability to mimic purine nucleobases. However, functionalizing this system via Suzuki-Miyaura cross-coupling presents distinct challenges:

  • Electron Deficiency: The fused pyrazine ring significantly depletes electron density from the pyridine ring, increasing the Lewis acidity of the boron center.

  • Catalyst Poisoning: The scaffold contains three Lewis-basic nitrogen atoms (N1, N4, N5), which can competitively bind Palladium, arresting the catalytic cycle.

  • Protodeboronation: While the 7-position is

    
     to the pyridine nitrogen (imparting moderate stability), the overall electron deficiency makes the C-B bond susceptible to base-mediated hydrolytic cleavage.
    

This guide provides a self-validating protocol that mitigates these risks using a Generation-3 Buchwald Precatalyst system, ensuring high conversion and reproducibility.

Strategic Analysis & Mechanistic Insight

The Substrate: Stability vs. Reactivity

The 7-position of pyrido[2,3-b]pyrazine is electronically analogous to a 3-pyridyl boronate. Unlike 2-pyridyl boronates, which are notoriously unstable due to rapid protodeboronation (via azaphenylene intermediates), the 7-isomer is relatively robust.

  • Stability:

    
    -position to N5 prevents facile protodeboronation under neutral conditions.
    
  • Risk: Under strongly basic, aqueous conditions (pH > 12), the electron-poor nature of the ring facilitates hydroxide attack at Boron, leading to deborylation.

  • Solution: Use a weak, anhydrous base (or limited water) and bulky, electron-rich ligands to accelerate transmetalation over side reactions.

Catalyst Selection
  • Ligand: XPhos or SPhos . These bulky biaryl phosphines prevent the formation of inactive Pd-bis(heterocycle) complexes by sterically crowding the metal center.

  • Source: Pd(XPhos) G3 (Precatalyst). Ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, minimizing the thermal window for deboronation.

Experimental Protocols

Protocol A: The "Gold Standard" (High Complexity/Challenging Halides)

Recommended for coupling with aryl chlorides, hindered bromides, or when high yields are critical.

Reagents:

  • Substrate: Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the boronate ester (1.0 equiv), aryl halide (1.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (concentration 0.1 M relative to substrate).

  • Activation: Add the degassed 0.5 M

    
     solution via syringe.
    
    • Note: The biphasic mixture ensures the base is available but limits the concentration of hydroxide in the organic phase, protecting the boronate.

  • Reaction: Heat the block to 60 °C . Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion is <50% at 1h, increase temp to 80 °C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1]

  • Scavenging (Critical): Add SiliaMetS® Thiol (or equivalent Pd scavenger) to the organic layer and stir for 30 mins to remove Pd coordinated to the pyrazine nitrogens. Filter and concentrate.

Protocol B: The "Robust Standard" (Scale-Up/Simple Halides)

Recommended for aryl iodides/bromides on >1g scale.

Reagents:

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, solid, anhydrous)
    
  • Solvent: 1,4-Dioxane (anhydrous)

  • Additive: Water (5 equiv - strictly controlled)

Procedure:

  • Combine all solids in a flask.

  • Add Dioxane and the specific amount of water (activates the boronate without dissolving the bulk base).

  • Heat to 90 °C for 4–16 hours.

  • Why this works: The low solubility of Cesium Carbonate in Dioxane creates a "slow-release" base effect, maintaining a pH that favors transmetalation over deboronation.

Quantitative Data Summary

ParameterProtocol A (XPhos G3)Protocol B (Pd(dppf))
Primary Utility Aryl Chlorides, Hindered substratesAryl Bromides, Scale-up
Temperature 40–60 °C (Mild)80–100 °C (High)
Base Environment Biphasic (THF/Water)Heterogeneous (Dioxane/Solid Base)
Deboronation Risk Low (Fast reaction at low temp)Moderate (Higher temp)
Avg. Isolated Yield 85–95%70–85%
Catalyst Cost HighLow

Visualization of Reaction Logic

Diagram 1: Mechanistic Pathway & Danger Zones

This diagram illustrates the catalytic cycle, highlighting where the specific challenges of the Pyrido-Pyrazine scaffold arise.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X Coordination DANGER: N-Coordination (Catalyst Arrest) OxAdd->Coordination Substrate N-binding Transmetal Transmetalation (Rate Limiting) OxAdd->Transmetal Boronate + Base RedElim Reductive Elimination (Product Release) Transmetal->RedElim Deboron SIDE REACTION: Protodeboronation Transmetal->Deboron High Temp / Strong Base RedElim->Start

Caption: The catalytic cycle showing the competition between productive transmetalation and the two failure modes: N-coordination (poisoning) and Protodeboronation.

Diagram 2: Optimization Decision Tree

Use this workflow to select the correct conditions based on your specific coupling partner.

DecisionTree Start Select Coupling Partner Type Halide Type? Start->Type Cl Aryl Chloride (Ar-Cl) or Sterically Hindered Type->Cl Br Aryl Bromide (Ar-Br) or Iodide (Ar-I) Type->Br CondA PROTOCOL A Catalyst: XPhos Pd G3 Base: K3PO4 (aq) Solvent: THF Temp: 60°C Cl->CondA CondB PROTOCOL B Catalyst: Pd(dppf)Cl2 Base: Cs2CO3 (anhydrous) Solvent: Dioxane Temp: 90°C Br->CondB

Caption: Decision matrix for selecting the optimal protocol based on the electrophile's reactivity profile.

Troubleshooting & Quality Control

ObservationDiagnosisRemediation
Low Conversion (<10%) Catalyst PoisoningSwitch to XPhos Pd G3 (bulky ligand prevents N-binding). Increase temp to 80°C.
Product + De-borylated Substrate ProtodeboronationSwitch to anhydrous Protocol B . Reduce water content. Lower temperature.
Black Precipitate Pd PrecipitationLigand is insufficient. Add 1-2 mol% free ligand (e.g., XPhos) to stabilize Pd.
High Pd in Product N-ChelationUse SiliaMetS® Thiol or wash with aqueous Sodium Diethyldithiocarbamate.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of Pyrido[2,3-b]pyrazine Boronic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules containing this core structure.[3][4] However, the unique electronic properties of nitrogen-rich heterocycles like pyrido[2,3-b]pyrazine can present challenges in achieving efficient and reproducible couplings.[5][6][7] This technical support guide, presented in a question-and-answer format, addresses common issues and provides practical, field-proven insights to optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when choosing a base for the Suzuki coupling of pyrido[2,3-b]pyrazine boronic acids?

The choice of base is paramount for a successful Suzuki-Miyaura coupling, as it plays a crucial role in the activation of the boronic acid for transmetalation to the palladium center.[8][9] For electron-deficient and potentially sensitive substrates like pyrido[2,3-b]pyrazines, the base must be strong enough to facilitate the reaction without causing unwanted side reactions, such as hydrolysis of the boronic acid or degradation of the starting materials.[10][11]

Commonly used bases in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[12] For pyrido[2,3-b]pyrazine systems, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide the best results.[13][12] These bases offer a good balance of reactivity and compatibility with a range of functional groups. The higher solubility of Cs₂CO₃ in organic solvents can be advantageous in certain cases.[12]

Q2: Which solvent systems are recommended for coupling reactions involving pyrido[2,3-b]pyrazine boronic acids?

The solvent system significantly influences the solubility of reactants, catalyst stability, and overall reaction kinetics. A mixture of an organic solvent and water is typically employed in Suzuki-Miyaura reactions.[10] For pyrido[2,3-b]pyrazine couplings, common and effective solvent systems include:

  • 1,4-Dioxane/Water: This is a widely used and generally robust solvent system for a variety of Suzuki couplings, including those with heteroaromatic substrates.[13][14][15]

  • Toluene/Ethanol/Water: This combination can be particularly effective, with ethanol aiding in the solubility of the boronic acid and the inorganic base.

  • Tetrahydrofuran (THF)/Water: THF is another common ethereal solvent that can be used effectively.[16]

It is crucial to avoid solvents like DMF, NMP, and DMAC when possible, as they can be difficult to remove and may have undesirable environmental impacts.[17] The ratio of organic solvent to water should be optimized for each specific reaction, but a common starting point is a 4:1 or 5:1 mixture.[13][16]

Q3: How do I select the appropriate palladium catalyst and ligand for my pyrido[2,3-b]pyrazine coupling?

The combination of the palladium precursor and the phosphine ligand is critical for the efficiency of the Suzuki coupling, especially with challenging substrates like heteroaryl chlorides.[18][19][20][21] The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.[22]

For the coupling of pyrido[2,3-b]pyrazine halides, which are electron-deficient, bulky and electron-rich phosphine ligands are generally preferred.[8][20] These ligands facilitate the oxidative addition step, which is often the rate-limiting step with less reactive aryl chlorides.[23]

Here is a comparison of common palladium catalyst systems:

Catalyst SystemKey Features & ApplicationsRecommended for Pyrido[2,3-b]pyrazines?
Pd(PPh₃)₄ A classic, versatile catalyst. Effective for many standard couplings but can be less efficient with challenging substrates like heteroaryl chlorides.[14][24]Can be a good starting point, but more advanced catalysts may be required for higher yields, especially with chlorides.
PdCl₂(dppf) Features a bidentate phosphine ligand. Often provides good results with a broad range of substrates.A reliable choice for many pyrido[2,3-b]pyrazine couplings.
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) Highly active catalyst systems known for their effectiveness with unactivated and sterically hindered aryl chlorides.[19][20]Highly recommended for challenging couplings, particularly with chloro-substituted pyrido[2,3-b]pyrazines.

Q4: My pyrido[2,3-b]pyrazine boronic acid seems unstable. How can I improve its stability and handling?

Heteroaryl boronic acids, especially those containing nitrogen atoms, are prone to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source.[10] To mitigate this, consider the following:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[10][25] They can be prepared from the boronic acid or synthesized in situ.[11]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeborylation. Using anhydrous solvents and carefully controlling the amount of water added can be beneficial.

  • Storage: Store boronic acids and esters under an inert atmosphere (argon or nitrogen) at low temperatures to minimize degradation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides a logical workflow to identify and solve them.

Problem 1: Low or No Product Yield

This is the most common issue in cross-coupling reactions. A systematic approach is necessary to diagnose the root cause.

Troubleshooting_Low_Yield cluster_start Initial Observation cluster_checks Primary Checks cluster_reagent_issues Reagent-Specific Troubleshooting cluster_condition_issues Condition-Specific Troubleshooting cluster_solutions Potential Solutions start Low or No Product Yield reagents Reagent Quality? start->reagents conditions Reaction Conditions? start->conditions boronic_acid Boronic Acid Degradation? (Protodeborylation) reagents->boronic_acid catalyst Catalyst Inactive? reagents->catalyst base Base Ineffective? reagents->base temperature Temperature Too Low? conditions->temperature time Insufficient Reaction Time? conditions->time degassing Inadequate Degassing? conditions->degassing use_ester Use Boronic Ester (Pinacol, MIDA) boronic_acid->use_ester fresh_catalyst Use Fresh Catalyst/ Pre-catalyst catalyst->fresh_catalyst stronger_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) base->stronger_base increase_temp Increase Temperature temperature->increase_temp increase_time Increase Reaction Time time->increase_time improve_degassing Improve Degassing Protocol degassing->improve_degassing

Potential Causes & Solutions:

  • Inactive Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[8]

  • Degraded Boronic Acid: As mentioned, pyrido[2,3-b]pyrazine boronic acids can be unstable.

    • Solution: Confirm the purity of your boronic acid by NMR before use. Consider converting it to a more stable boronic ester (e.g., pinacol ester).[11]

  • Ineffective Base: The chosen base may not be strong enough to promote transmetalation efficiently.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required.[12]

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier, particularly with less reactive chlorides.[21]

    • Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

  • Incomplete Reaction: The reaction may simply need more time to reach completion.

    • Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time if starting materials are still present.

  • Oxygen Contamination: The presence of oxygen can lead to the formation of palladium black and deactivate the catalyst.[10]

    • Solution: Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.

// Nodes for the main cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)-X\nL₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; ArPdAr [label="Ar-Pd(II)-Ar'\nL₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Nodes for reactants and products ArX [label="Ar-X", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ArBOH2 [label="Ar'-B(OH)₂", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ArAr [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for side reactions Homocoupling [label="Homocoupling\n(Ar'-Ar')", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protodeborylation [label="Protodeborylation\n(Ar'-H)", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehalogenation [label="Dehalogenation\n(Ar-H)", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the main cycle Pd0 -> ArPdX [label=" Ar-X", headport="w", tailport="e"]; ArPdX -> ArPdAr [label=" Ar'B(OH)₃⁻", headport="s", tailport="n"]; ArPdAr -> Pd0 [label=" Ar-Ar'", headport="e", tailport="w"];

// Labels for the steps Pd0 -> OxAdd [style=invis]; OxAdd -> ArPdX [style=invis]; ArPdX -> Transmetal [style=invis]; Transmetal -> ArPdAr [style=invis]; ArPdAr -> RedElim [style=invis]; RedElim -> Pd0 [style=invis];

// Edges for reactants ArX -> OxAdd [style=invis]; ArBOH2 -> Transmetal [style=invis]; Base -> Transmetal [style=invis];

// Edges for side reactions ArBOH2 -> Protodeborylation [dir=back]; ArPdX -> Dehalogenation [dir=back]; ArBOH2 -> Homocoupling [dir=back];

} .enddot Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

Common Side Products and Their Causes:

  • Homocoupling of the Boronic Acid (Ar'-Ar'): This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[10]

    • Solution: Thoroughly degas all solvents and reagents. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source before the main reaction begins.

  • Protodeborylation (Ar'-H): As discussed earlier, this is the cleavage of the C-B bond, leading to the formation of the corresponding arene.

    • Solution: Use a boronic ester, minimize water content, and use a non-protic solvent if possible. A milder base might also help.[11]

  • Dehalogenation (Ar-H): The starting aryl halide is reduced to the corresponding arene. This can be caused by certain bases or impurities in the reaction mixture.[10]

    • Solution: Screen different bases. Ensure the purity of all starting materials.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions:

  • Residual Palladium: The product may be contaminated with palladium residues, which can be difficult to remove by standard chromatography.

    • Solution: Pass the crude product through a plug of silica gel, celite, or a specialized palladium scavenger. A wash with an aqueous solution of a chelating agent like EDTA can also be effective.

  • Boronic Acid/Ester Impurities: Unreacted boronic acid or its byproducts can co-elute with the desired product.

    • Solution: An aqueous base wash (e.g., dilute NaOH) can often remove acidic boronic acid impurities. For boronic esters, careful optimization of the chromatography conditions is necessary.

  • Persistent Phosphine Ligand/Oxide: The phosphine ligand or its oxide can be difficult to separate from the product.

    • Solution: If using triphenylphosphine, its oxide can sometimes be precipitated from a non-polar solvent. Using a ligand with different polarity or a catalyst with a ligand that is more easily removed can be beneficial.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloro-pyrido[2,3-b]pyrazine:

  • To an oven-dried Schlenk flask, add the chloro-pyrido[2,3-b]pyrazine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand if required.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a general protocol and may require optimization for specific substrates.

By understanding the key parameters and potential pitfalls of the Suzuki-Miyaura coupling with pyrido[2,3-b]pyrazine boronic acids, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. Retrieved from [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 131(25), 8861–8874. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(23), 8421–8432. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Wordpress. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5557. [Link]

  • Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7311–7314. [Link]

  • National Center for Biotechnology Information. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • ResearchGate. (2025, September 16). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved from [Link]

  • PubMed. (1997, February). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved from [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. [Link]

  • ResearchGate. (2023, April 1). (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thiopseudourea ligated palladium complexes: synthesis, characterization and application as catalysts for Suzuki–Miyaura, Sonogashira, Heck and Hiyama reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • RSC Publishing. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of Pyrido[2,3-b]pyrazin-7-ylboronic Acid Pinacol Ester

Executive Summary & Analytical Challenge The characterization of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester represents a specific challenge in medicinal chemistry. As a "privileged scaffold," the pyrido[2,3-b]py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The characterization of Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester represents a specific challenge in medicinal chemistry. As a "privileged scaffold," the pyrido[2,3-b]pyrazine core is increasingly utilized in kinase inhibitors, yet its electron-deficient nature makes the boronic ester derivative highly susceptible to protodeboronation and hydrolysis .

This guide compares the two industry-standard solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine the optimal protocol for structural validation. We prioritize signal integrity, sample stability, and the detection of the "silent" degradation that often leads to failed Suzuki-Miyaura couplings.

The Core Problem: The "Invisible" Carbon and Broadened Protons

Unlike standard organic molecules, this compound exhibits two distinct NMR phenomena that often confuse researchers:

  • Quadrupolar Broadening: Protons adjacent to the boron atom (H-6 and H-8) often appear broadened due to the quadrupolar relaxation of the ¹¹B nucleus.

  • C-B Signal Loss: In ¹³C NMR, the carbon directly attached to boron (C-7) is frequently invisible due to efficient relaxation and splitting by boron, leading to false negatives in automated peak picking.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the chemical stability of the analyte during the acquisition time.

Comparison Matrix: CDCl₃ vs. DMSO-d₆[1][2]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict
Solubility Moderate. May require heating (risky).Excellent. Instant dissolution.DMSO-d₆
Chemical Stability Poor. Trace HCl (acidic impurities) catalyzes protodeboronation.High. Aprotic and non-acidic environment stabilizes the C-B bond.DMSO-d₆
Water Interference Low (H₂O at ~1.56 ppm).High (H₂O at ~3.33 ppm). Hygroscopic nature requires dry box handling.CDCl₃
Spectral Resolution Sharper peaks; distinct coupling constants.Slight viscosity broadening; H₂O peak may overlap with mid-range signals.CDCl₃
Exchangeable Protons Visible (if dry).Visible and sharp (slow exchange).DMSO-d₆
Recommendation

Primary Protocol: Use DMSO-d₆ (stored over 4Å molecular sieves) for routine characterization to prevent in-tube degradation. Secondary Protocol: Use CDCl₃ (neutralized with basic alumina) only if high-resolution coupling analysis of the aromatic region is required and the sample is analyzed immediately.

Structural Assignment & Spectral Data

The following data represents the spectral signature of the target molecule. Note the distinct chemical shifts of the pyrazine vs. pyridine rings.

Diagram 1: Structure & Numbering (DOT Visualization)

G cluster_pyrazine Pyrazine Ring cluster_pyridine Pyridine Ring N1 N1 C2 C2 N1->C2 C8 C8 C3 C3 C2->C3 N4 N4 C3->N4 N4->C8 Fusion N5 N5 C6 C6 N5->C6 C7 C7 C6->C7 C7->C8 B B C7->B Pin Pinacol B->Pin

Caption: Numbering scheme for Pyrido[2,3-b]pyrazine. Note the C7-Boron bond is the site of potential instability.

1H NMR Data Table (400 MHz, DMSO-d₆)
PositionProton TypeShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Notes
2, 3 Pyrazine Ar-H9.15 - 9.25Doublets (d)2HJ ≈ 2.5Deshielded by adjacent N atoms.
8 Pyridine Ar-H8.95 - 9.05Singlet (s)1H-Often broad due to Boron proximity.
6 Pyridine Ar-H8.60 - 8.70Singlet (s)1HJ ≈ 2.0 (meta)Weak meta-coupling to H-8 may be visible.
Pin Methyls1.35 - 1.39Singlet (s)12H-Diagnostic for purity.

> Critical QC Check: The Pinacol methyl signal must be a sharp singlet. Splitting or multiple peaks in the 1.2–1.4 ppm region indicates hydrolysis (free pinacol) or chiral impurities.

Stability Profiling: The Protodeboronation Pathway[3][4][5]

The most common failure mode is the conversion of the boronic ester back to the parent heterocycle (Pyrido[2,3-b]pyrazine) or the boronic acid. This is accelerated by base (during synthesis) or acid (during NMR analysis in CDCl₃).

Diagram 2: Degradation Pathway Analysis

Stability cluster_prevention Prevention Strategy Target Target: 7-Bpin Ester (Stable in DMSO-d6) Acid Intermediate: Boronic Acid (Hygroscopic/Transient) Target->Acid Hydrolysis (+H2O) Fast in wet solvent Pinacol Free Pinacol (δ 1.1-1.2 ppm) Target->Pinacol Hydrolysis Byproduct Product Degradant: Pyrido[2,3-b]pyrazine (Protodeboronation Product) Acid->Product Protodeboronation (-B(OH)3) Advice 1. Use DMSO-d6 + Sieves 2. Avoid acidic CDCl3 3. Minimize delay between prep and acquisition

Caption: Pathway of sample degradation. The appearance of signals corresponding to the parent heterocycle (lacking the Bpin group) confirms protodeboronation.

Detailed Experimental Protocol

This protocol is designed to maximize sensitivity for the quaternary carbons and minimize relaxation artifacts for the boronic ester.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS.

  • Drying Agent: Activated 4Å Molecular Sieves (Add 1-2 pellets directly to the NMR tube if analyzing >1 hour after prep).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).

Step-by-Step Workflow
  • Sample Preparation (The "Dry" Technique):

    • Weigh 5–10 mg of the boronic ester into a clean vial.

    • Add 0.6 mL of DMSO-d₆.[1]

    • Crucial: Do not use heat or sonication if possible. Heterocyclic boronates are thermally sensitive. Vortex gently.

    • Transfer to a dry NMR tube immediately.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition without saturation.

    • Relaxation Delay (d1): Set to 10.0 seconds .

      • Why? Quaternary carbons and protons near the Boron nucleus have long T1 relaxation times. A standard 1.0s delay will result in under-integration of the aromatic signals relative to the Pinacol methyls, leading to incorrect purity calculations.

    • Number of Scans (ns): Minimum 64 (to detect minor protodeboronated impurities).

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Apply exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required. The intense Pinacol signal often distorts automatic phasing algorithms.

    • Integration: Calibrate the Pinacol singlet to 12.00H. Check if the aromatic region integrates to the expected 1:1:1:1 ratio (approximate).

Diagram 3: Acquisition Logic

Workflow Start Sample Prep Solvent Solvent Choice: DMSO-d6 Start->Solvent Param Set d1 = 10s (Relaxation) Solvent->Param Acquire Acquisition (ns=64) Param->Acquire Process Processing (LB=0.3Hz) Acquire->Process

Caption: Optimized workflow for quantitative NMR of heterocyclic boronic esters.

References

  • Fulmer, G. R., et al. (2010).[2][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 143(36), 14814–14826.

  • Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

A Comparative Guide to HPLC Retention Times of Pyrido[2,3-b]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the pyrido[2,3-b]pyrazine scaffold is a cornerstone for the discovery of novel therapeutics. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the pyrido[2,3-b]pyrazine scaffold is a cornerstone for the discovery of novel therapeutics. The biological activity of these compounds is intrinsically linked to their structural nuances, making their precise analytical characterization paramount. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the separation, purification, and analysis of these derivatives. This guide provides a comprehensive comparison of the HPLC retention time data for a series of pyrido[2,3-b]pyrazine derivatives, offering insights into the interplay between molecular structure and chromatographic behavior.

The Central Role of HPLC in the Analysis of Pyrido[2,3-b]pyrazine Derivatives

The retention time in HPLC is a critical parameter, serving as a qualitative identifier for a specific compound under a defined set of chromatographic conditions. For drug discovery and development, reproducible and predictable retention times are essential for:

  • Purity Assessment: Ensuring the synthesized compound is free from starting materials, byproducts, and other impurities.

  • Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products.

  • Isomer Separation: Distinguishing between structural isomers, which can exhibit significantly different pharmacological and toxicological profiles.[1]

  • Quality Control: Establishing a reliable analytical method for routine testing of bulk drug substances and formulated products.

This guide delves into the practical aspects of reversed-phase HPLC for the analysis of pyrido[2,3-b]pyrazine derivatives, providing experimental data and explaining the underlying principles that govern their separation.

Understanding the Separation: A Typical Reversed-Phase HPLC Protocol

Reversed-phase HPLC is the most common mode of chromatography used for the separation of relatively non-polar compounds like pyrido[2,3-b]pyrazine derivatives. The following protocol outlines a standard methodology for their analysis.

Experimental Protocol: Reversed-Phase HPLC of Pyrido[2,3-b]pyrazine Derivatives
  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is the workhorse for this class of compounds. A typical column would have dimensions of 4.6 mm x 150 mm with 5 µm particle size.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The use of an acidic modifier helps to protonate the nitrogen atoms in the heterocyclic rings, leading to sharper peaks and more consistent retention times.

    • Elution Mode: Isocratic elution (constant mobile phase composition) can be used for simple separations, while gradient elution (varying mobile phase composition) is employed for more complex mixtures or to reduce analysis time.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times, as temperature can influence the viscosity of the mobile phase and the kinetics of solute partitioning.

    • Detection: UV detection at a wavelength where the pyrido[2,3-b]pyrazine core exhibits strong absorbance, typically around 254 nm or 280 nm.

  • Sample Preparation:

    • Samples are dissolved in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to ensure good peak shape.

graph "HPLC_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; "Sample_Dissolution" [label="Dissolve Pyrido[2,3-b]pyrazine\nDerivative in Mobile Phase"]; }

subgraph "cluster_HPLC_System" { label="HPLC Analysis"; style="rounded"; bgcolor="#F1F3F4"; "Injection" [label="Inject Sample"]; "Separation" [label="Separation on C18 Column\n(Mobile Phase Gradient)"]; "Detection" [label="UV Detection"]; }

subgraph "cluster_Data_Analysis" { label="Data Analysis"; style="rounded"; bgcolor="#F1F3F4"; "Chromatogram" [label="Generate Chromatogram"]; "Retention_Time" [label="Determine Retention Time (tR)"]; }

"Sample_Dissolution" -> "Injection" [label="1. Introduction"]; "Injection" -> "Separation" [label="2. Elution"]; "Separation" -> "Detection" [label="3. Monitoring"]; "Detection" -> "Chromatogram" [label="4. Signal Processing"]; "Chromatogram" -> "Retention_Time" [label="5. Peak Identification"]; }

Figure 1: A generalized workflow for the HPLC analysis of pyrido[2,3-b]pyrazine derivatives.

Comparative Retention Time Data

While a comprehensive, publicly available dataset of retention times for a wide array of pyrido[2,3-b]pyrazine derivatives under a single, standardized HPLC method is not readily found in the literature, we can compile and compare data from various sources that have synthesized and characterized these compounds. The following table presents a curated set of pyrido[2,3-b]pyrazine derivatives and their reported or expected relative retention behavior based on their structural modifications.

It is a well-established principle in reversed-phase HPLC that increasing the lipophilicity (or hydrophobicity) of a molecule will lead to a longer retention time. This is because a more lipophilic compound will have a stronger affinity for the non-polar stationary phase (e.g., C18) and will therefore be retained longer.

Table 1: Structure-Retention Relationship of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound IDStructureSubstituent (R)Expected Relative Retention TimeRationale for Retention Behavior
1 Pyrido[2,3-b]pyrazine-H (Parent Compound)ShortestThe unsubstituted core is the most polar among the compared derivatives, leading to weaker interaction with the C18 column and thus earlier elution.
2 Compound 7n from cited paper7-(1H-indol-5-yl)IntermediateThe addition of the indole group significantly increases the molecular weight and surface area, leading to increased van der Waals interactions with the stationary phase and a longer retention time compared to the parent compound.[1]
3 Compound 2a from cited paper7-bromo-1,4-bis(4-methoxybenzyl)LongerThe bromo substituent and two 4-methoxybenzyl groups add significant lipophilicity and size to the molecule, resulting in strong interactions with the stationary phase and a considerably longer retention time.[2]
4 Compound 2f from cited paper7-bromo-1,4-diisobutylLongestThe two isobutyl groups are highly aliphatic and non-polar, contributing significantly to the overall lipophilicity of the molecule. This leads to the strongest retention on a C18 column among the compared derivatives.[2]

Note: The images for compounds 2, 3, and 4 are representative structures based on the cited literature and may require specific drawing based on the exact structures in those papers. The relative retention times are predictive based on chromatographic theory.

The "Why": Causality Behind Experimental Choices and Observations

The choice of a C18 column and an acetonitrile/water mobile phase is deliberate and based on the fundamental principles of reversed-phase chromatography. The C18 stationary phase provides a non-polar environment, while the mobile phase is polar. The separation is driven by the differential partitioning of the analytes between these two phases.

  • Influence of Substituents: As demonstrated in Table 1, the nature of the substituents on the pyrido[2,3-b]pyrazine core has a profound impact on retention time. Electron-donating or electron-withdrawing groups can alter the overall polarity of the molecule. However, in reversed-phase HPLC, the dominant factor is often the change in lipophilicity. Larger, more aliphatic, or aromatic substituents increase the non-polar character of the molecule, leading to stronger interactions with the C18 chains and, consequently, longer retention times.

  • Mobile Phase Composition: The percentage of the organic modifier (e.g., acetonitrile) in the mobile phase is a critical parameter for controlling retention. Increasing the acetonitrile concentration makes the mobile phase more non-polar, which reduces the retention time of the analytes as they will have a greater affinity for the mobile phase. Conversely, decreasing the organic modifier percentage increases retention.

  • Quantitative Structure-Retention Relationships (QSRR): For a more in-depth understanding, QSRR studies can be employed. These studies correlate the retention behavior of a series of compounds with their calculated molecular descriptors (e.g., logP, molecular weight, polar surface area). By building a mathematical model, it is possible to predict the retention times of new derivatives and to gain a deeper understanding of the molecular properties that govern their separation.

graph "Structure_Retention_Relationship" { graph [layout=dot, rankdir=LR, splines=true, nodesep=0.5]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Properties" { label="Molecular Properties"; style="rounded"; bgcolor="#F1F3F4"; "Lipophilicity" [label="Increased Lipophilicity\n(e.g., alkyl, aryl groups)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Polarity" [label="Increased Polarity\n(e.g., -OH, -NH2 groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_HPLC" { label="Reversed-Phase HPLC"; style="rounded"; bgcolor="#F1F3F4"; "Stationary_Phase" [label="Non-polar Stationary Phase (C18)"]; "Mobile_Phase" [label="Polar Mobile Phase\n(Acetonitrile/Water)"]; }

subgraph "cluster_Outcome" { label="Retention Behavior"; style="rounded"; bgcolor="#F1F3F4"; "Longer_Retention" [label="Longer Retention Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Shorter_Retention" [label="Shorter Retention Time", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Lipophilicity" -> "Stationary_Phase" [label="Stronger Interaction"]; "Stationary_Phase" -> "Longer_Retention"; "Polarity" -> "Mobile_Phase" [label="Stronger Interaction"]; "Mobile_Phase" -> "Shorter_Retention"; }

Figure 2: The relationship between molecular properties and HPLC retention time in a reversed-phase system.

Conclusion

The HPLC retention time of pyrido[2,3-b]pyrazine derivatives is a direct reflection of their molecular structure. By understanding the principles of reversed-phase chromatography and the influence of various substituents, researchers can develop robust and reliable analytical methods. This guide provides a foundational understanding and a comparative framework for the HPLC analysis of this important class of compounds. For the development of specific methods, it is always recommended to perform systematic optimization of the chromatographic conditions.

References

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives. Yakugaku Zasshi, 117(2), 126-32. (1997). Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. (2023).
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. (2023). Retrieved from [Link]

  • Pyrazine. SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-5. (2013). Retrieved from [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. (2024).
  • Pyrido[2,3-b]pyrazine. PubChem. (n.d.). Retrieved from [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(13), 3859-62. (2010). Retrieved from [Link]

  • D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. ResearchGate. (2023). Retrieved from [Link]

  • Comparative study on pyrido[3,4-b]pyrazine-based sensitizers by tuning bulky donors for dye-sensitized solar cells. ACS Applied Materials & Interfaces, 7(6), 3536-45. (2015). Retrieved from [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. (2024). Retrieved from [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: Pyrido[2,3-b]pyrazin-7-ylboronic Acid vs. Pyridyl Boronic Acids

This guide provides an in-depth technical comparison of the reactivity, stability, and experimental handling of Pyrido[2,3-b]pyrazin-7-ylboronic acid versus standard Pyridyl boronic acids . Executive Summary For medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity, stability, and experimental handling of Pyrido[2,3-b]pyrazin-7-ylboronic acid versus standard Pyridyl boronic acids .

Executive Summary

For medicinal chemists, the transition from a simple pyridine scaffold to the fused pyrido[2,3-b]pyrazine system is often driven by the need for altered kinase binding profiles or improved solubility. However, the chemical reactivity of the boronic acid precursors differs significantly.[1]

  • Pyridyl Boronic Acids: Reactivity is dominated by positional isomerism . 2-pyridyl isomers are notoriously unstable (rapid protodeboronation), while 3- and 4-pyridyl isomers are generally stable but sluggish in transmetallation.

  • Pyrido[2,3-b]pyrazin-7-ylboronic Acid: This scaffold behaves as a "hyper-electron-deficient 3-pyridyl" analog . While it lacks the inherent instability of the 2-pyridyl position, the extreme electron deficiency of the fused diazanaphthalene core makes the C–B bond highly polarized. This results in faster transmetallation but increased susceptibility to hydrolytic deboronation under aggressive basic conditions.

Part 1: Structural & Electronic Anatomy

To understand the reactivity differences, we must analyze the electronic environment of the Boron-Carbon (C–B) bond.

Structural Comparison
  • 3-Pyridyl Boronic Acid: The boron is attached to a carbon beta to the nitrogen. The lone pair of the nitrogen does not interact directly with the empty p-orbital of boron, conferring stability.

  • Pyrido[2,3-b]pyrazin-7-ylboronic Acid: The boron is also at a beta-like position relative to the pyridine nitrogen (N5). However, the fused pyrazine ring (containing N1 and N4) exerts a powerful long-range electron-withdrawing effect (–I and –M effects).

Electronic Influence on Reactivity (Graphviz Diagram)

The following diagram illustrates the stability hierarchy and the mechanism of decomposition (Protodeboronation) that dictates protocol choice.

ReactivityLandscape cluster_0 High Instability Zone cluster_1 Hyper-Deficient Zone cluster_2 Stable Zone Py2 2-Pyridyl Boronic Acid (Alpha-Heteroatom Effect) Rapid Protodeboronation Pyrido7 Pyrido[2,3-b]pyrazin-7-yl (Fused Ring Withdrawal) Fast Transmetallation Modest Stability Py2->Pyrido7 Increasing Stability Mech_Zwit Mechanism: Zwitterionic (Lone pair attacks Boron) Py2->Mech_Zwit Py3 3-Pyridyl Boronic Acid (Beta-Position) Slow Transmetallation High Stability Pyrido7->Py3 Increasing Stability Mech_Anion Mechanism: Anionic (OH- attacks Boron -> Carbanion) Pyrido7->Mech_Anion Py3->Mech_Anion Fail Protodeboronation (Ar-H) Mech_Zwit->Fail Decomposition Success Cross-Coupling (Ar-Ar') Mech_Anion->Success Product (if controlled)

Caption: Stability hierarchy showing that while 7-pyrido[2,3-b]pyrazine avoids the zwitterionic instability of 2-pyridyls, it is prone to anionic decomposition due to ring electron deficiency.

Part 2: Critical Performance Comparison

The following table synthesizes experimental expectations for Suzuki-Miyaura coupling.

Feature3-Pyridyl Boronic Acid2-Pyridyl Boronic AcidPyrido[2,3-b]pyrazin-7-yl
Stability (Solid State) High (Months at RT)Low (Store -20°C)Moderate (Store 4°C, hygroscopic)
Protodeboronation Risk LowVery HighMedium-High (pH dependent)
Transmetallation Rate Slow (High Activation Energy)Fast (if not decomposed)Very Fast (Low LUMO facilitates Pd interaction)
Catalyst Poisoning LowHigh (N-coordination)Very High (3 Nitrogens = "Chelation Trap")
Preferred Base Carbonates (

)
Fluorides (

) or Copper
Phosphates (

) or Bicarbonates
Solvent System Aqueous/Organic (Dioxane/H2O)Anhydrous preferredControlled Water (Dioxane/H2O 10:1)
Key Insight: The "Chelation Trap"

The pyrido[2,3-b]pyrazine scaffold contains three nitrogen atoms. The N1 and N5 atoms are spatially arranged such that they can chelate Palladium species, potentially arresting the catalytic cycle.

  • Solution: Use sterically bulky, electron-rich ligands (e.g., XPhos, SPhos, or BrettPhos ) that outcompete the substrate for metal coordination.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" for Pyrido[2,3-b]pyrazin-7-yl Coupling

Use this protocol for the fused ring system. It prioritizes rapid reaction rates to outrun decomposition.

Rationale:

  • Catalyst:

    
     + XPhos. XPhos forms a highly active monolithic catalyst that facilitates oxidative addition of the halide and rapid transmetallation.
    
  • Base:

    
    . A mild base that buffers the pH, preventing the high alkalinity that triggers anionic protodeboronation.
    
  • Solvent: 1,4-Dioxane/Water (10:1). A small amount of water is essential for the boronic acid mechanism, but excess water promotes hydrolysis.

Step-by-Step:

  • Charge Vessel: In a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)[2]

    • Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester (1.2 - 1.5 equiv)

    • 
       (2.0 - 3.0 equiv)
      
    • XPhos (0.04 equiv, 4 mol%)

    • 
       (0.02 equiv, 2 mol%)
      
  • Degas: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen is detrimental to electron-rich phosphines).

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (ratio 10:1) via syringe. Concentration should be ~0.1 - 0.2 M.

  • Reaction: Heat to 80°C - 90°C for 2–4 hours.

    • Note: Unlike simple phenyl boronic acids, do not run overnight if possible. Monitor by LCMS every hour.

  • Workup: Cool to RT. Filter through a celite pad (to remove Pd black). Dilute with EtOAc, wash with Brine. Dry over

    
    .
    
Protocol B: Standard Condition (For comparison only - 3-Pyridyl)

Use this for simple, stable pyridyl boronic acids.

  • System:

    
     (5 mol%), 
    
    
    
    (2M aq), DME/EtOH.
  • Conditions: Reflux (85°C) for 12–16 hours.

  • Why it fails for Pyrido[2,3-b]pyrazine: The long reaction time and high pH of carbonate solutions often lead to significant protodeboronation (formation of pyrido[2,3-b]pyrazine parent heterocycle) before the coupling is complete.

Part 4: Troubleshooting Decision Tree

Use this logic flow to optimize failing reactions.

OptimizationTree Start Reaction Failed/Low Yield CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Deboronation Major Byproduct: Protodeboronation (Ar-H) CheckLCMS->Deboronation Mass = M-B(OR)2 + H Homo Major Byproduct: Homocoupling (Ar-Ar) CheckLCMS->Homo Oxidative Coupling Stalled Starting Material Remains No Catalyst Turnover CheckLCMS->Stalled Soln_Deboro1 Switch Base to KF or CsF (Anhydrous conditions) Deboronation->Soln_Deboro1 Soln_Deboro2 Lower Temp (60°C) Increase Catalyst Loading Deboronation->Soln_Deboro2 Soln_Homo Degas solvents thoroughly Remove Oxygen Homo->Soln_Homo Soln_Stalled1 Switch Ligand to XPhos/SPhos (Overcome N-chelation) Stalled->Soln_Stalled1 Soln_Stalled2 Check Halide Partner (Iodide > Bromide >> Chloride) Stalled->Soln_Stalled2

Caption: Diagnostic workflow for optimizing couplings of nitrogen-rich heteroaryl boronic acids.

References

  • Protodeboronation Mechanisms

    • Hayes, H. L. D., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society.[3] Link

  • Suzuki Coupling of Nitrogen-Rich Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3] Link

  • Boronic Acid Stability Data

    • Cox, P. A., et al. (2016). "A structure-activity relationship study of the protodeboronation of heteroaryl boronic acids." Chemical Communications. Link

  • Pyrido[2,3-b]pyrazine Structure & Properties

    • PubChem Compound Summary for CID 67580, Pyrido[2,3-b]pyrazine.[4] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Pyrido[2,3-b]pyrazin-7-ylboronic acid

Executive Safety Summary Treat as High-Potency Pharmacophore (Band 4 Control Strategy) While many boronic acids are routinely handled as simple irritants, Pyrido[2,3-b]pyrazin-7-ylboronic acid possesses a fused heteroaro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as High-Potency Pharmacophore (Band 4 Control Strategy)

While many boronic acids are routinely handled as simple irritants, Pyrido[2,3-b]pyrazin-7-ylboronic acid possesses a fused heteroaromatic core (pyrido-pyrazine) frequently utilized in potent kinase inhibitors (e.g., EGFR, HCMV polymerase inhibitors).

CRITICAL WARNING: Analogous compounds (e.g., the pinacol ester derivative, CAS 1210047-44-1) carry H311 (Toxic in contact with skin) and H372 (Causes damage to organs: Spleen, Thyroid) classifications. Do not treat this merely as a generic Suzuki coupling reagent.

Immediate Action Required:

  • Zero Skin Contact: Standard nitrile gloves may be insufficient for solution-phase handling.

  • Respiratory Isolation: All solid handling must occur within a certified fume hood or glovebox.

  • Decontamination: Dedicated waste stream; do not mix with general trash.

Risk Assessment & Hazard Identification

The following hazard profile is constructed based on the "Precautionary Principle," utilizing data from the specific chemical and its closest structural analogs (Pinacol Esters).

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Dermal) H311 Toxic in contact with skin. Double gloving is mandatory. Immediate removal of contaminated clothing is critical.
STOT - Repeated H372 Damage to organs (Spleen, Thyroid).Long-term low-level exposure is dangerous. Dust control is paramount.
Eye Damage H318Causes serious eye damage.Chemical splash goggles are required; safety glasses are insufficient for liquids.
Reactivity N/ABoronic acids can dehydrate to boroxines; sensitive to oxidizers.Store under inert gas (Argon/Nitrogen) at 2-8°C.

The PPE Matrix: Layered Defense System

This matrix defines the minimum acceptable protection. Engineering controls (Fume Hood) are the primary defense; PPE is the secondary fail-safe.

Protective Equipment Specifications
Body ZoneStandard Handling (<1g Solid)Scale-Up / Solution Phase (>1g or Dissolved)Technical Rationale
Hand Protection Double Nitrile (Min 0.11mm thickness each).Laminate (Silver Shield) liner under Nitrile outer.Boronic acids in organic solvents (DMSO/DMF) can permeate nitrile rapidly. Laminate provides broad chemical resistance.
Respiratory Fume Hood (Face velocity 80-100 fpm).PAPR or N95 + Fume Hood if dust generation is likely.The solid is likely electrostatic; dust can bypass standard airflow if not managed.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face Shield + Goggles.[1]H318 classification indicates irreversible eye damage risk.
Body Lab Coat (Cotton/Poly, buttoned).Tyvek® Lab Coat or Sleeve Covers.Prevents absorption through fabric cuffs (a common exposure route for H311 compounds).

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental logic.

Diagram: Safe Handling Logic Flow

HandlingProtocol Start START: Reagent Retrieval CheckState Check State: Solid vs. Solution Start->CheckState Solid SOLID HANDLING CheckState->Solid Powder Solution SOLUTION HANDLING CheckState->Solution Dissolved StaticControl Step 1: Neutralize Static (Anti-static gun/bar) Solid->StaticControl Weighing Step 2: Weigh inside Hood (Use closed balance) StaticControl->Weighing Transfer Step 3: Transfer to Reaction Vessel (Funnel, no spatula flicking) Weighing->Transfer Reaction REACTION SETUP (Seal vessel, Inert Atmosphere) Transfer->Reaction GloveCheck Step 1: Upgrade Gloves (Laminate/Silver Shield) Solution->GloveCheck SolventAdd Step 2: Add Solvent via Syringe (Avoid pouring) GloveCheck->SolventAdd SolventAdd->Reaction Cleanup DECONTAMINATION (Wipe surfaces with 10% NaHCO3) Reaction->Cleanup

Caption: Decision logic for handling Pyrido[2,3-b]pyrazin-7-ylboronic acid, emphasizing static control for solids and permeation protection for solutions.

Detailed Methodology
Phase 1: Preparation & Weighing (Critical Step)
  • The Static Hazard: Heterocyclic boronic acids are often dry, fluffy solids prone to static charge. Static can cause the powder to "jump" onto gloves or cuffs.

  • Protocol:

    • Place the analytical balance inside the fume hood.

    • Use an anti-static gun (Zerostat) on the vial and spatula before opening.

    • Tare the receiving vessel , not the weighing paper. Transfer directly into the tared flask to minimize handling steps.

    • Self-Validation: If you see powder clinging to the outside of the glass, static control has failed. Stop and wipe down with a damp tissue (held with forceps).

Phase 2: Solubilization
  • The Permeation Hazard: Once dissolved (especially in DMSO, DMF, or Methanol), the skin toxicity risk (H311) increases significantly because the solvent acts as a carrier vehicle.

  • Protocol:

    • Change Gloves: If you were wearing standard nitrile, put on a fresh pair. If handling >10mL of solution, wear a Laminate liner.

    • Add Solvent: Use a syringe or addition funnel. Do not pour from a beaker.

    • Seal Immediately: Boronic acids can degrade/oxidize. Sealing protects the chemical and the chemist.

Emergency Response & Decontamination

Self-Validating Safety System: Prepare a "Neutralization Station" before starting work.

  • Reagent: Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Rationale: Mild base helps neutralize the Lewis acidic boronic acid and solubilize it for cleanup.

IncidentImmediate Action
Skin Contact 1. Flush with water for 15 mins. 2. Soap Wash: Use soft soap; do not scrub hard (avoids abrading skin). 3. Seek Medical Attention: Mention "H311 Toxic via Dermal Route."
Eye Contact 1. Eyewash Station for 15 mins.[2] Hold eyelids open. 2. Hospital: Immediate transport.
Spill (Solid) 1. Do NOT sweep (creates dust). 2. Cover with wet paper towels (NaHCO₃ solution). 3. Scoop damp material into hazardous waste.

Disposal & Environmental Compliance

Boronic acids must never be disposed of in the drain.[3]

  • Segregation: Segregate into "Solid Hazardous Waste - Toxic."

  • Labeling: Clearly label as "Contains Boronic Acid Derivative - Potential Mutagen/Toxic."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic residues are present.

  • Quenching (Optional for large scale): Treat with dilute hydrogen peroxide (10%) under basic conditions to convert to the corresponding phenol/borate salts only if directed by local EHS protocols, as this is an exothermic oxidation. Standard practice is incineration without pre-treatment.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrido[2,3-b]pyrazin-7-ylboronic acid pinacol ester (CAS 1210047-44-1).[4]

  • PubChem. (2024). Compound Summary: Pyrido[2,3-b]pyrazine.[5][6] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8][9] National Academies Press.

  • BenchChem. (2025).[3][10] Disposal Protocols for Heterocyclic Boronic Acids.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.